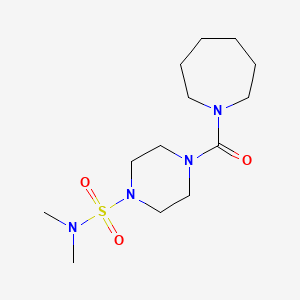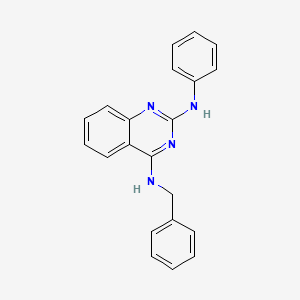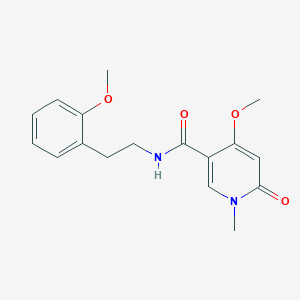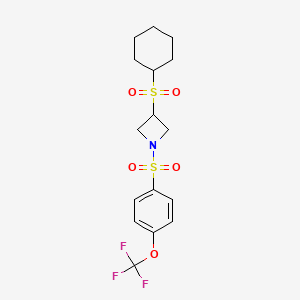
3-(シクロヘキシルスルホニル)-1-((4-(トリフルオロメトキシ)フェニル)スルホニル)アゼチジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine is a complex organic compound characterized by the presence of both cyclohexylsulfonyl and trifluoromethoxyphenylsulfonyl groups attached to an azetidine ring
科学的研究の応用
Chemistry
In chemistry, 3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The presence of the trifluoromethoxy group is particularly interesting due to its ability to enhance the metabolic stability and bioavailability of drug candidates. Researchers are exploring its use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique structural features may impart desirable properties such as increased thermal stability, chemical resistance, and mechanical strength to polymers and other materials.
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound could include studying its synthesis, reactions, and potential applications. This could involve developing new synthetic routes, investigating its reactivity under different conditions, and exploring its use in various fields such as medicine or materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols under acidic conditions.
Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Trifluoromethoxyphenylsulfonyl Group: The final step is the sulfonylation of the azetidine ring with 4-(trifluoromethoxy)phenylsulfonyl chloride, again using a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Various azetidine derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
3-(Cyclohexylsulfonyl)azetidine: Lacks the trifluoromethoxyphenylsulfonyl group, resulting in different chemical and biological properties.
1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidine: Lacks the cyclohexylsulfonyl group, which may affect its stability and reactivity.
3-(Phenylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine: Replaces the cyclohexyl group with a phenyl group, potentially altering its chemical behavior and applications.
Uniqueness
The combination of cyclohexylsulfonyl and trifluoromethoxyphenylsulfonyl groups in 3-(Cyclohexylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine makes it unique. This dual substitution pattern can provide a balance of hydrophobic and electronic properties, making it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
3-cyclohexylsulfonyl-1-[4-(trifluoromethoxy)phenyl]sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO5S2/c17-16(18,19)25-12-6-8-14(9-7-12)27(23,24)20-10-15(11-20)26(21,22)13-4-2-1-3-5-13/h6-9,13,15H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEHAVBNNVUJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(1,2,4-Thiadiazol-5-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2564226.png)
![1-methyl-3-pentyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
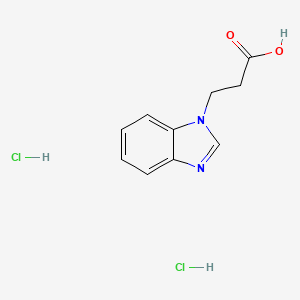
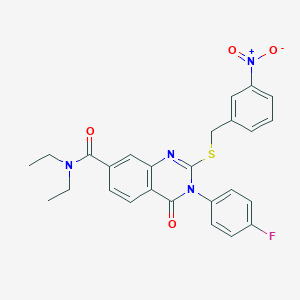
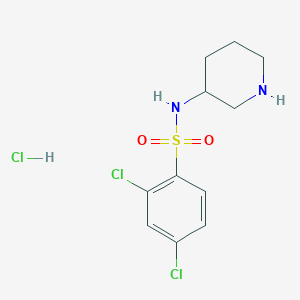
![4-(azepane-1-sulfonyl)-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide](/img/structure/B2564236.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2564237.png)

![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4H-1,2,4-triazole hydrochloride](/img/structure/B2564239.png)

![5-[(2,6-dichlorophenyl)sulfanyl]-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2564244.png)
